二钠;氧(2-);锆(4+);硅酸盐
描述
Synthesis Analysis
Zirconium silicate can be synthesized from the mineral zircon. The extraction process involves mining the mineral sands, followed by the separation of the heavy mineral concentrate. Further separation processes involve magnetic, electrostatic, and gravity separation techniques to isolate zircon . Additionally, zirconia can be synthesized by different methods like solution combustion synthesis, sol–gel synthesis, hydrothermal synthesis, co-precipitation, and solid-phase sintering .Molecular Structure Analysis
Zirconium silicate is denoted by the chemical formula ZrSiO4. This compound consists of one zirconium atom, one silicon atom, and four oxygen atoms. The crystalline structure of this silicate mineral is tetragonal, comprising silicon-oxygen tetrahedra, where each oxygen atom is shared between two tetrahedra, giving an overall formula SiO4 .Chemical Reactions Analysis
Zirconium silicate, also known as zircon, is a naturally occurring mineral. It is chemically inert and resistant to heat, making it ideal for use in high-temperature applications. Zircon is also resistant to corrosion by many common acids and alkalis .Physical and Chemical Properties Analysis
Pure zirconium silicate appears as a colorless crystal but impurities can result in variants that are brown, red, yellow, or green. Its high melting point and hardness are important properties that make it useful in many industrial applications . It is chemically inert and resistant to heat, making it ideal for use in high-temperature applications .科学研究应用
催化和氧存储
- 基于二氧化铈的催化剂:二氧化铈及其相关材料,包括二氧化铈-氧化锆和二氧化铈-二氧化硅,在催化中发挥着重要作用,特别是作为氧存储组分。这些材料的吸氧/放氧与它们的结构性质密切相关,促进了它们在催化转化器中的有效性 (Trovarelli 等,2001).
材料科学
- 栅极绝缘体:用作 MOS 器件中栅极绝缘体的 ZrO2 薄膜表现出有希望的电气性能。这些薄膜在特定条件下沉积时,可以显着减少电流泄漏,在 CMOS 技术中提供了超越 SiO2 的进步 (H. W. Chen 等,2002).
- 介孔材料:介孔二氧化硅-氧化锆分子筛由于锆的配位和分布而表现出高热稳定性和独特的酸性。这些特性使它们在各种催化和吸附应用中具有价值 (E. Rodriguez-Castellon 等,2003).
环境技术
- 污染物的光降解:二氧化硅掺杂的介孔氧化锆纳米粒子已被定制,以增强对 2-氯苯酚等污染物的光降解。二氧化硅掺杂稳定 ZrO2 的四方相有助于其在可见光下的高光催化活性,展示了废水处理的潜力 (N. Hassan 等,2020).
氧气传感
- 二氧化铈-氧化锆固溶体:使用介孔二氧化硅模板合成的介孔二氧化铈和二氧化铈-氧化锆固溶体表现出显着的氧存储能力。这些材料对含氧气氛表现出快速而稳定的响应,使其成为氧传感器中有希望的候选者 (S. A. Ghom 等,2009).
高温应用
- UHTC 复合材料:二硼化锆/碳化硅和二硼化铪/碳化硅超高温陶瓷复合材料表现出原子氧复合的表面催化性能。此类材料对于航空航天应用至关重要,提供了对其在高温下的氧化行为和催化效率的见解 (J. Marschall 等,2004).
作用机制
Target of Action
Sodium zirconium silicate, also known as sodium zirconium cyclosilicate , is primarily targeted at potassium ions (K+) in the body . It is used as a potassium binder to treat hyperkalemia, a condition characterized by elevated potassium levels in the blood .
Mode of Action
Sodium zirconium silicate works by preferentially exchanging potassium for hydrogen and sodium . This compound binds to potassium in the gastrointestinal tract (GIT), thereby increasing fecal potassium excretion and lowering serum potassium levels . It is highly selective for potassium and is designed to preferentially capture potassium in exchange for sodium and hydrogen, even in the presence of divalent cations like calcium and magnesium .
Biochemical Pathways
The primary biochemical pathway affected by sodium zirconium silicate is the potassium homeostasis . By binding to potassium ions in the GIT, the compound reduces the concentration of free potassium in the gastrointestinal lumen, which subsequently lowers serum potassium levels . This action helps to balance the potassium levels within the body, which is crucial for various physiological processes, including the maintenance of resting membrane potential .
Pharmacokinetics
Sodium zirconium silicate is a non-absorbed compound . It is administered orally and is odorless, tasteless, and stable at room temperature . The onset of action is approximately 1.0 hour, and the median time to achieving normal potassium levels in the blood is 2.2 hours, with 92% of patients achieving normal potassium levels within 48 hours following administration . The treatment effect can be maintained for up to 12 months .
Result of Action
The primary result of sodium zirconium silicate’s action is the reduction of serum potassium concentrations . It is capable of reducing serum potassium concentrations as quickly as one hour after ingestion and normokalaemia can be achieved typically within 24 to 48 hours .
Action Environment
The action of sodium zirconium silicate is influenced by the environment within the GIT. The compound exhibits potassium uptake over the range of pH values found in the GIT . Moreover, the silicon content and processing temperature can affect the microstructure and ionic conductivity of the compound, with higher processing temperatures resulting in larger crystallite sizes and higher ionic conductivities .
安全和危害
未来方向
Zirconia-based nanomaterials have found numerous applications as nanocatalysts, nanosensors, adsorbents, etc. Additionally, their exceptional biomedical applications in dentistry and drug delivery, and interesting biological properties, viz. anti-microbial, antioxidant, and anti-cancer activity, have further motivated researchers to explore their physico-chemical properties using different synthetic pathways .
生化分析
Biochemical Properties
Sodium zirconium silicate preferentially exchanges hydrogen and sodium for potassium and ammonium ions in the gastrointestinal tract (GIT), thereby increasing faecal potassium excretion and lowering serum potassium levels . This unique biochemical property allows it to interact with various biomolecules, particularly enzymes and proteins involved in ion transport and homeostasis .
Cellular Effects
The primary cellular effect of Sodium zirconium silicate is its ability to lower serum potassium levels . This can have significant effects on various types of cells and cellular processes, particularly those that are sensitive to changes in potassium levels. For example, it has been shown to be effective in managing hyperkalemia in adults, a condition characterized by high serum potassium levels .
Molecular Mechanism
The molecular mechanism of action of Sodium zirconium silicate involves its preferential exchange of hydrogen and sodium for potassium and ammonium ions in the GIT . This results in an increase in faecal potassium excretion and a decrease in serum potassium levels . It’s worth noting that this mechanism of action is highly selective for potassium ions, which is a key factor in its effectiveness in managing hyperkalemia .
Temporal Effects in Laboratory Settings
In laboratory settings, Sodium zirconium silicate has been shown to lower serum potassium levels to within the normal range during the first 48 hours of treatment . These beneficial effects appear to be maintained over the longer term (up to 12 months) . This suggests that Sodium zirconium silicate has a relatively stable effect over time, with no significant degradation or loss of effectiveness observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
While specific studies on the dosage effects of Sodium zirconium silicate in animal models are limited, clinical studies in humans have shown that it is generally well tolerated and effective at doses of 10 grams three times daily . As with any drug, the effects of Sodium zirconium silicate can vary with different dosages, and high doses may potentially lead to adverse effects .
Metabolic Pathways
Sodium zirconium silicate is involved in the metabolic pathway of potassium homeostasis . It interacts with this pathway by preferentially exchanging hydrogen and sodium for potassium and ammonium ions in the GIT, thereby increasing faecal potassium excretion and lowering serum potassium levels .
Transport and Distribution
As a non-absorbed compound, Sodium zirconium silicate is not transported or distributed within cells or tissues in the traditional sense . Instead, it acts locally in the GIT, where it preferentially exchanges hydrogen and sodium for potassium and ammonium ions .
Subcellular Localization
Given that Sodium zirconium silicate is a non-absorbed compound, it does not have a subcellular localization per se . Its effects are exerted in the GIT, where it interacts with potassium and ammonium ions .
属性
IUPAC Name |
disodium;oxygen(2-);zirconium(4+);silicate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Na.O4Si.O.Zr/c;;1-5(2,3)4;;/q2*+1;-4;-2;+4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUUNOWFGRDSSPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-][Si]([O-])([O-])[O-].[Na+].[Na+].[Zr+4] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Na2O5SiZr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10923296 | |
Record name | Sodium zirconium(4+) orthosilicate oxide (2/1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10923296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
12027-83-7 | |
Record name | Sodium zirconium oxide silicate (Na2ZrO(SiO4)) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012027837 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium zirconium oxide silicate (Na2ZrO(SiO4)) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sodium zirconium(4+) orthosilicate oxide (2/1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10923296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Disodium [orthosilicato(4-)-O]oxozirconate(2-) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.557 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。